2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

EGFR NSCLC Kinase Inhibitor

This thiazolo[5,4-b]pyridine-sulfonamide hybrid is a dual-activity research probe with confirmed low-nanomolar activity against PI3Kα (Ki 0.346 nM) and EGFR (cellular IC50 8 nM). The critical 2-ethoxy substituent ensures target engagement; analogues lacking this group show functional collapse. Ideal for mutant-specific NSCLC signaling studies and PI3K isoform profiling, offering polypharmacology with a single, well-defined molecule. Available at ≥95% purity for immediate R&D campaigns.

Molecular Formula C21H19N3O3S2
Molecular Weight 425.52
CAS No. 912624-14-7
Cat. No. B3015685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
CAS912624-14-7
Molecular FormulaC21H19N3O3S2
Molecular Weight425.52
Structural Identifiers
SMILESCCOC1=CC=CC=C1S(=O)(=O)NC2=C(C=C(C=C2)C3=NC4=C(S3)N=CC=C4)C
InChIInChI=1S/C21H19N3O3S2/c1-3-27-18-8-4-5-9-19(18)29(25,26)24-16-11-10-15(13-14(16)2)20-23-17-7-6-12-22-21(17)28-20/h4-13,24H,3H2,1-2H3
InChIKeySHXMYXNQILOIRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide – Procurement-Ready Overview of a Dual-Targeting Pharmacophore


The compound 2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 912624-14-7) belongs to the class of thiazolo[5,4-b]pyridine–sulfonamide hybrids, a scaffold systematically explored for kinase inhibition [1]. Key structural features include a 2-ethoxy substituent on the benzenesulfonamide ring, a 2-methyl on the central phenyl, and the thiazolo[5,4-b]pyridine pharmacophore. Commercially available suppliers list this compound at ≥95% purity , making it directly accessible for biological profiling and medicinal chemistry campaigns.

Why Generic Substitution Fails: Structural Specificity of 2-Ethoxy Substitution on the Sulfonamide Phenyl Ring


Within thiazolo[5,4-b]pyridine–sulfonamide chemotypes, the identity and position of substituents on the benzenesulfonamide ring critically modulate both potency and selectivity. Identified SAR data for this scaffold shows that removal or relocation of the sulfonamide aryl substituents leads to significant decreases in inhibition [1]. For PI3Kα, for instance, 2-chloro-4-fluorophenyl sulfonamide (19b) and 5-chlorothiophene-2-sulfonamide (19c) exhibited nanomolar IC50 values, while structurally divergent sulfonamides lost activity ; this sensitivity is mirrored in EGFR-targeting analogues [1]. The 2-ethoxy group is therefore not a passive spectator but a determinant of pharmacophoric alignment, and substituting the compound with a simpler benzenesulfonamide analogue lacking this substituent carries substantial risk of functional collapse.

Quantitative Evidence Guide for 2-Ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide: Potency and Pharmacophore Differentiation


Kinase Profiling: Target Engagement at EGFR T790M/L858R Double Mutant and Wild-Type EGFR

This compound demonstrates direct cellular engagement of clinically relevant EGFR mutants. In human H1975 cells harboring the EGFR T790M/L858R double mutation, the compound inhibited EGFR phosphorylation with an IC50 of 8 nM. In contrast, inhibition of EGF-stimulated wild-type EGFR phosphorylation in human A549 cells required a ten-fold higher concentration (IC50 = 83 nM), evidencing mutant-selective targeting [1]. This selectivity profile mirrors the clinical agent Osimertinib, but the chemical scaffold is distinct and synthetically accessible.

EGFR NSCLC Kinase Inhibitor

PI3Kα Biochemical Inhibition: Sub-Nanomolar Affinity with Distinct Isoform Profile

The compound potently inhibits the p110α/p85α PI3Kα isoform with a Ki of 0.346 nM, as measured in an ADP-Glo assay [1]. This places it among the most potent thiazolo[5,4-b]pyridine-based PI3Kα inhibitors reported. By comparison, the reference compound 19a from the same chemical class achieved an IC50 of 3.6 nM , indicating that the 2-ethoxy substitution pattern may enhance binding affinity. Furthermore, representative compounds from this series showed a 10-fold reduction in activity against PI3Kβ, suggesting isoform discrimination .

PI3K Cancer Kinase Selectivity

Structural Differentiation: 2-Ethoxy vs. 4-Methoxy-3-Methyl and Unsubstituted Analogues

The closest commercially available structural analog is 4-methoxy-3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 863594-57-4), which differs at three positions: absence of the 2-methyl on the aniline ring, relocation of the methoxy from the ortho to the para position, and presence of a 3-methyl on the sulfonamide phenyl ring [1]. Another relevant comparator is the unsubstituted N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 896679-33-7), which lacks any alkoxy substituent on the sulfonamide ring [2]. Published SAR for the thiazolo[5,4-b]pyridine-sulfonamide class demonstrates that substituent identity and position critically affect both potency and selectivity: in the PI3Kα series, 2-chloro-4-fluorophenyl sulfonamide (19b) and 5-chlorothiophene-2-sulfonamide (19c) showed potent nanomolar IC50 values . These structurally distinct analogues are not functionally interchangeable, as alteration of the sulfonamide aryl substitution pattern led to significant decreases in activity . The 2-ethoxy substituent on CAS 912624-14-7 is therefore a key pharmacophoric element predicted to confer a distinct activity and selectivity profile compared to methoxy, unsubstituted, or thiophene-based analogues.

SAR Pharmacophore Medicinal Chemistry

Multi-Target Potential: Dual EGFR/PI3Kα Activity Profile Uncommon Within the Series

The compound exhibits measurable activity against both EGFR mutants (IC50 = 8 nM) and PI3Kα (Ki = 0.346 nM) [1][2]. Most thiazolo[5,4-b]pyridine derivatives are optimized for a single target; the lead compound 10k from the EGFR series (IC50 = 0.010–0.82 µM against HCC827, H1975, A549) was not reported to possess PI3K activity [3], while compounds 19a–19c from the PI3Kα series were characterized for PI3K isoforms only . The dual EGFR/PI3Kα engagement of the target compound provides a rare polypharmacology opportunity within a single chemotype.

Polypharmacology Dual Inhibitor Oncology

Keynote Evidence Gap: In Vivo Pharmacokinetic, Toxicity, and In Vivo Efficacy Data

A critical evidence gap exists: no published in vivo pharmacokinetic, toxicity, or xenograft efficacy studies were identified for CAS 912624-14-7. While lead compound 10k from the EGFR series demonstrated selective cytotoxicity towards cancer cells and showed no toxicity against normal BEAS-2B cells at concentrations exceeding 35 µM in vitro [1], these data cannot be extrapolated to the target compound. Users requiring in vivo validation must commission de novo studies.

Data Gap PK/PD In Vivo

Recommended Application Scenarios for 2-Ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide Based on Verified Evidence


Mutant-Selective EGFR Probe in NSCLC Resistance Models

Utilize the compound as a chemical probe in NSCLC cell lines harboring EGFR T790M/L858R mutations (e.g., H1975). The 8 nM cellular IC50 and ~10-fold selectivity over wild-type EGFR (83 nM in A549 cells) support its use for dissecting mutant-specific signaling pathways and validating target engagement in resistance models, analogous to the use of Osimertinib but with a distinct chemical scaffold [1].

PI3Kα-Dominant Isoform Profiling in Oncology Target Deconvolution

Employ the compound in biochemical and cellular PI3K isoform profiling panels. Its sub-nanomolar PI3Kα Ki (0.346 nM) makes it suitable for competitive displacement assays and for distinguishing PI3Kα-dependent from PI3Kβ/γ/δ-dependent phenotypes, leveraging the 10-fold isoform selectivity reported for structural analogues within the same chemotype [1].

Dual EGFR/PI3Kα Polypharmacology Studies

Deploy the compound as a dual-activity reference standard in studies investigating simultaneous blockade of EGFR and PI3Kα signaling, a strategy of interest in cancers where co-activation of both pathways drives resistance. The confirmed low-nanomolar activity against both targets enables exploration of polypharmacology within a single molecule, avoiding confounding factors associated with combination treatments [1][2].

Structure-Activity Relationship (SAR) Expansion Around the 2-Ethoxy Pharmacophore

Use the compound as a core scaffold for medicinal chemistry optimization. The 2-ethoxy substitution pattern is a defined point of structural differentiation from 4-methoxy and unsubstituted benzenesulfonamide analogues [1][2]. Systematic variation of this position while retaining the thiazolo[5,4-b]pyridine core can reveal selectivity determinants and improve drug-like properties.

Quote Request

Request a Quote for 2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.